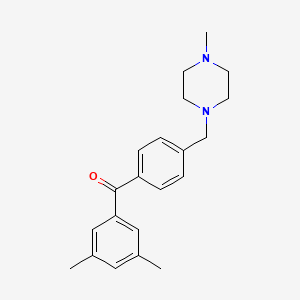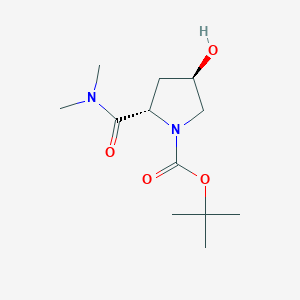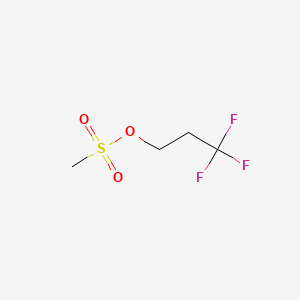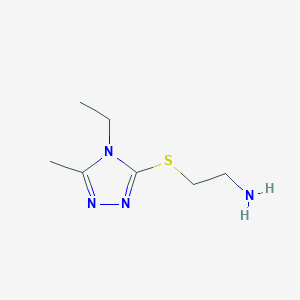
3,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898788-83-5 . It has a molecular weight of 322.45 and its IUPAC name is (3,5-dimethylphenyl) {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The linear formula of this compound is C21H26N2O . The InChI code is 1S/C21H26N2O/c1-16-11-17 (2)13-20 (12-16)21 (24)19-6-4-5-18 (14-19)15-23-9-7-22 (3)8-10-23/h4-6,11-14H,7-10,15H2,1-3H3 .Applications De Recherche Scientifique
Photocrosslinking Applications
- Photocrosslinking of Polymers: Poly(ethylene terephthalate) (PET) copolymers containing benzophenone dicarboxylate chromophores, including 3,5-benzophenone dicarboxylate, demonstrate efficient photocrosslinking upon UV irradiation. This enhances the polymers' physical properties such as glass transition temperatures and melting transitions (Wang et al., 2005).
Photochemical Reactions
- Solid-State Photocycloaddition: Benzophenone derivatives, including those with dimethyl groups, participate in solid-state photocycloaddition reactions. This process leads to the formation of oxetane derivatives with high site- and regioselectivity, showing potential applications in synthetic organic chemistry (Shimo et al., 2006).
Environmental and Toxicological Studies
- Environmental Impact and Removal: Benzophenone derivatives, including those with methyl substituents, have been studied for their environmental impact, particularly in water sources. Research has led to the development of novel adsorption resins for the removal of these compounds from water, highlighting their relevance in environmental chemistry and pollution control (Zhou et al., 2018).
Medicinal Chemistry and Pharmacology
- Metabolism and Pharmacological Activity: Studies on benzophenone derivatives, including those with dimethyl and piperazinomethyl groups, have explored their metabolism and pharmacological activities. These compounds can undergo transformations in vivo, which can alter their biological activities and potential therapeutic applications (Lahti & Gall, 1976).
Photostability in Cosmetic Products
- Photostability of Sunscreen Agents: Certain benzophenone derivatives are used as UV filters in cosmetic products. Studies have been conducted to compare the photostability of these compounds, which is crucial for their effectiveness and safety in sunscreens (Vanquerp et al., 1999).
Synthetic Organic Chemistry
- Synthesis of Functionalized Compounds: Benzophenone derivatives, including those with dimethyl groups, have been utilized in the synthesis of various functionalized organic compounds. This includes their use in Michael reactions and other synthetic pathways, demonstrating their versatility in organic synthesis (Terzidis et al., 2008).
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-12-17(2)14-20(13-16)21(24)19-6-4-18(5-7-19)15-23-10-8-22(3)9-11-23/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLFIBPCAPXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642979 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-79-4 |
Source


|
| Record name | Methanone, (3,5-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)
![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)
![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)





![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)
![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)
